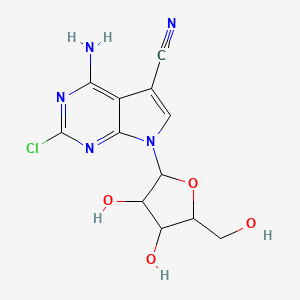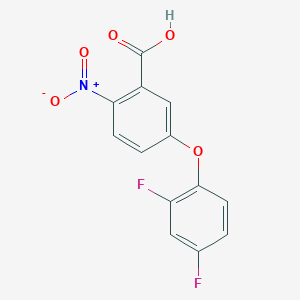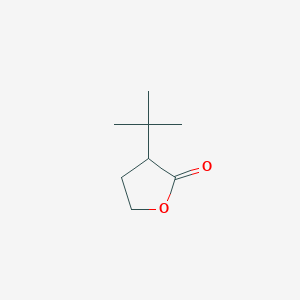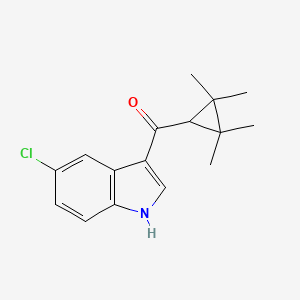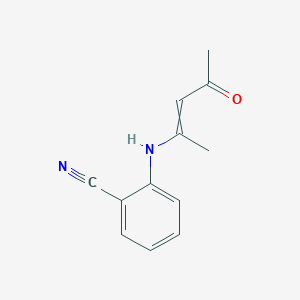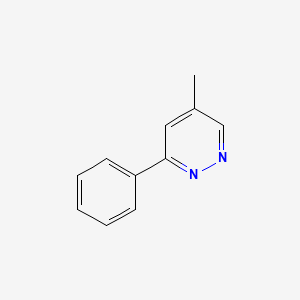
5-Methyl-3-phenylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-phenylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of phenylhydrazine with 2,4-pentanedione under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
5-Methyl-3-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
科学研究应用
5-Methyl-3-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
作用机制
The mechanism of action of 5-Methyl-3-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, which can modulate their activity .
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the phenyl and methyl substituents.
3-Phenylpyridazine: Similar structure but lacks the methyl group.
5-Methylpyridazine: Similar structure but lacks the phenyl group.
Uniqueness
5-Methyl-3-phenylpyridazine is unique due to the presence of both phenyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug design and other applications .
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
5-methyl-3-phenylpyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI 键 |
MBXTTWSCTSCVPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


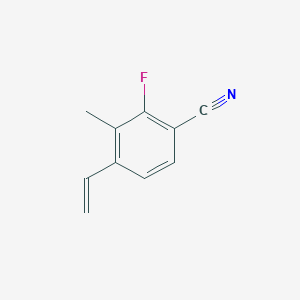
![17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8339280.png)
![tert-Butyl (2-{[2-(3-cyano-4-fluorophenyl)ethyl]amino}ethyl)carbamate](/img/structure/B8339289.png)
![alpha,alpha-Bis[2-(diisopropylamino)ethyl]-alpha-phenylacetonitrile](/img/structure/B8339297.png)
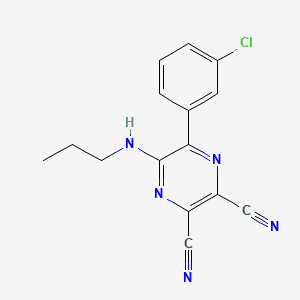
![5-Bromomethyl-2,2-di-tert-butyl-[1,3,2]dioxasilinan](/img/structure/B8339307.png)
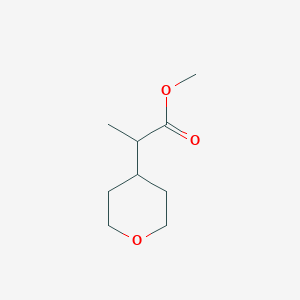
![N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide](/img/structure/B8339339.png)
